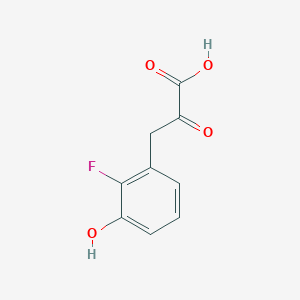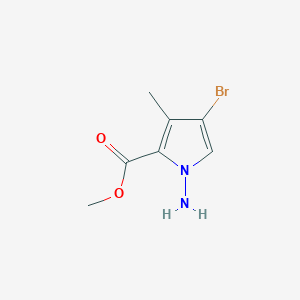![molecular formula C11H8Cl2O2S B13678938 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one is an organic compound with a unique structure that includes a furanone ring substituted with dichloro and methylthio phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one typically involves the reaction of 3,4-dichlorofuran with 4-(methylthio)phenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furanone derivatives.
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit quorum sensing in bacteria by binding to the LasR receptor, thereby reducing biofilm formation and virulence factor secretion . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-5-hydroxy-2(5H)-furanone: Similar structure but with a hydroxyl group instead of a methylthio phenyl group.
3,4-Dichloro-5-(2-phenyl-2-(phenylhydrazono)ethyl)-2(5H)-furanone: Contains additional phenyl and hydrazono groups.
Uniqueness
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit biofilm formation and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C11H8Cl2O2S |
|---|---|
Peso molecular |
275.1 g/mol |
Nombre IUPAC |
3,4-dichloro-2-(4-methylsulfanylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H8Cl2O2S/c1-16-7-4-2-6(3-5-7)10-8(12)9(13)11(14)15-10/h2-5,10H,1H3 |
Clave InChI |
ORVRVSUBBYEOIP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)
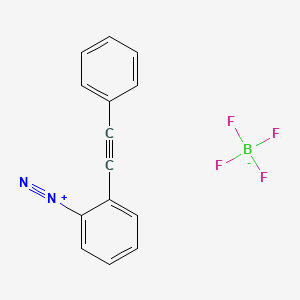
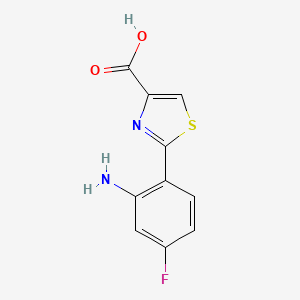


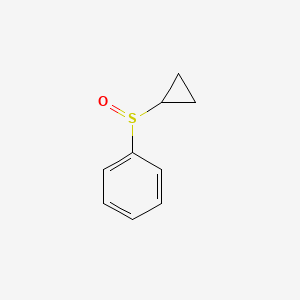
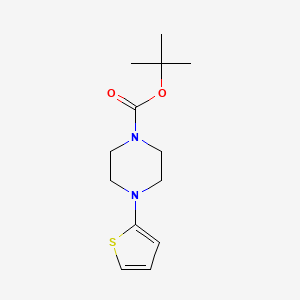

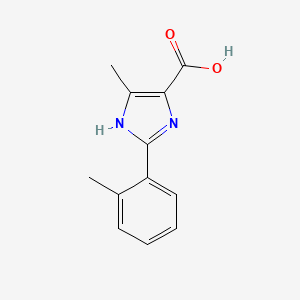
![2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)
